molecular formula C8H13N3O B1446736 (2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine CAS No. 1554428-14-6

(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine

Cat. No. B1446736
M. Wt: 167.21 g/mol
InChI Key: FAPWQUFZZGJCEV-UHFFFAOYSA-N
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Description

“(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine” is a chemical compound with the molecular formula C8H13N3O . It is used in various chemical reactions as a building block .


Molecular Structure Analysis

The molecular structure of “(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine” can be represented by the SMILES notation: CN1N=C2CCOCC2=C1CN . This represents a pyrano[4,3-c]pyrazol ring with a methyl and an amine group attached .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine” include a molecular weight of 167.21 . Other properties such as boiling point, melting point, and density are not specified in the available resources .

Safety And Hazards

The compound is labeled with the signal word “Warning” and is associated with hazard statements that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray .

properties

IUPAC Name

(2-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O/c1-11-8(4-9)6-5-12-3-2-7(6)10-11/h2-5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAPWQUFZZGJCEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2COCCC2=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
Reactant of Route 2
(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
Reactant of Route 3
(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
Reactant of Route 4
(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
Reactant of Route 5
(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine
Reactant of Route 6
(2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine

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